Pregnane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnane can be synthesized through several synthetic routes, often involving the hydrogenation of steroidal precursors. One common method is the catalytic hydrogenation of pregnenolone or progesterone under specific conditions to yield this compound . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the large-scale hydrogenation of steroidal intermediates derived from plant sterols or animal sources. The process is optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: Pregnane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pregnanediones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound derivatives into more saturated forms, such as pregnanolones.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl or keto groups, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions under acidic or basic conditions.
Major Products Formed:
Oxidation: Pregnanediones and pregnanolones.
Reduction: Pregnanediols and other reduced derivatives.
Substitution: Various substituted this compound derivatives with modified functional groups.
Scientific Research Applications
Pregnane and its derivatives have extensive applications in scientific research:
Mechanism of Action
Pregnane exerts its effects primarily through its derivatives, which interact with specific molecular targets and pathways:
Molecular Targets: this compound derivatives, such as progesterone, bind to steroid hormone receptors, including the progesterone receptor and this compound X receptor (PXR).
Pathways Involved: These interactions regulate gene expression and modulate various physiological processes, including reproductive functions, immune responses, and metabolic pathways.
Comparison with Similar Compounds
Pregnane is unique among steroidal compounds due to its specific structure and biological roles. Similar compounds include:
Androstane: A C19 steroid that serves as a precursor for androgens.
Estrane: A C18 steroid that is the parent structure for estrogens.
This compound’s uniqueness lies in its role as a precursor for both 5α-pregnane and 5β-pregnane derivatives, which are essential for the biosynthesis of various steroid hormones .
Properties
IUPAC Name |
(8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16?,17-,18-,19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMFYGXQPXQEEM-WZBAXQLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10425881 | |
Record name | Pregnane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24909-91-9 | |
Record name | Pregnane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24909-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10425881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.